1-Ethoxy-2-methyl-1-penten-3-one

Descripción

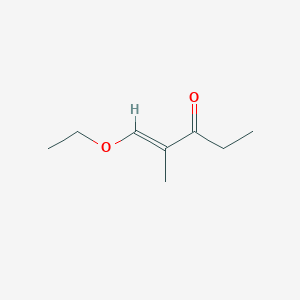

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-ethoxy-2-methylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-8(9)7(3)6-10-5-2/h6H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUKVGVMFVCANI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=COCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=C/OCC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethoxy 2 Methyl 1 Penten 3 One and Its Precursors

Retrosynthetic Analysis of 1-Ethoxy-2-methyl-1-penten-3-one

A retrosynthetic analysis of 1-ethoxy-2-methyl-1-penten-3-one reveals several potential synthetic pathways by disconnecting the molecule at key functional groups. The primary disconnections are at the enol ether and the α,β-unsaturated ketone functionalities.

Disconnection of the Enol Ether: The C=C-O ether linkage can be disconnected to reveal a β-dicarbonyl precursor, specifically 2-methyl-1,3-pentanedione, and an ethylating agent. This approach suggests that the enol ether could be formed in a late-stage etherification step.

Disconnection of the α,β-Unsaturated System: Treating the α,β-unsaturated ketone as a product of an aldol-type condensation allows for a disconnection between the α- and β-carbons. This leads back to simpler precursors: propanal and 3-pentanone (B124093), which could then be envisioned to undergo a crossed aldol (B89426) condensation. An alternative disconnection points towards a Claisen-type condensation involving an ester and a ketone.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to 1-Ethoxy-2-methyl-1-penten-3-one

Classical synthetic methods provide foundational strategies for the construction of 1-ethoxy-2-methyl-1-penten-3-one, primarily relying on well-established condensation and etherification reactions.

Aldol Condensation Followed by Etherification Pathways for 1-Ethoxy-2-methyl-1-penten-3-one

One of the most fundamental approaches to α,β-unsaturated ketones is the Aldol condensation. sigmaaldrich.commagritek.comthieme-connect.demasterorganicchemistry.comyoutube.com In a potential pathway towards 1-ethoxy-2-methyl-1-penten-3-one, a crossed aldol condensation between propanal and 3-pentanone could be employed. In this reaction, the enolate of 3-pentanone would act as the nucleophile, attacking the carbonyl carbon of propanal. The resulting β-hydroxy ketone, upon dehydration, would yield 2-methyl-1-penten-3-one. The final step would be a selective etherification of the corresponding enol or enolate with an ethylating agent to form the target molecule.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Propanal, 3-Pentanone | Base (e.g., NaOH, KOH) or Acid Catalyst | 4-hydroxy-2-methyl-3-pentanone |

| 2 | 4-hydroxy-2-methyl-3-pentanone | Heat, Acid or Base | 2-methyl-1-penten-3-one |

| 3 | 2-methyl-1-penten-3-one | Ethylating agent (e.g., Ethyl iodide), Base | 1-Ethoxy-2-methyl-1-penten-3-one |

Claisen-Schmidt Condensation Approaches to 1-Ethoxy-2-methyl-1-penten-3-one

The Claisen-Schmidt condensation is a variation of the aldol condensation that is particularly useful for synthesizing α,β-unsaturated ketones by reacting an aldehyde or ketone with an aromatic carbonyl compound that cannot enolize. chemistry-online.comnih.govresearchgate.netsioc-journal.cnresearchgate.net While the classical definition involves an aromatic component, the underlying principle of a crossed aldol reaction where one partner lacks α-hydrogens can be adapted. However, for the synthesis of 1-ethoxy-2-methyl-1-penten-3-one, both proposed precursors (propanal and 3-pentanone) have α-hydrogens, making a direct and selective Claisen-Schmidt condensation challenging due to the possibility of self-condensation. A more controlled approach would be necessary, potentially involving the use of pre-formed enolates or specific reaction conditions to favor the desired cross-condensation product.

Catalytic Dehydration Strategies for 1-Ethoxy-2-methyl-1-penten-3-one

The dehydration of the intermediate β-hydroxy ketone is a critical step in the aldol condensation pathway. This transformation is typically acid or base-catalyzed and often occurs in situ upon heating the aldol addition product. masterorganicchemistry.com The ease of dehydration is driven by the formation of a conjugated system. Various catalysts can be employed to facilitate this elimination reaction, including mineral acids, solid acid catalysts, and basic catalysts. The choice of catalyst can influence the selectivity and yield of the desired α,β-unsaturated ketone. For the synthesis of 1-ethoxy-2-methyl-1-penten-3-one, this step would be applied to the intermediate 4-hydroxy-2-methyl-3-pentanone.

Advanced and Novel Synthetic Strategies for 1-Ethoxy-2-methyl-1-penten-3-one

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of complex molecules like 1-ethoxy-2-methyl-1-penten-3-one, often employing catalytic systems to achieve high selectivity and yield.

Catalytic Approaches in 1-Ethoxy-2-methyl-1-penten-3-one Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Transition Metal Catalysis: Transition metal catalysts have been extensively used in the synthesis of enol ethers and α,β-unsaturated carbonyl compounds. mdpi.comacs.orgacs.orgrwth-aachen.deresearchgate.netrsc.orgresearchgate.net For instance, palladium- or copper-catalyzed cross-coupling reactions could potentially be employed to form the enol ether moiety. A plausible route could involve the reaction of a vinyl halide or triflate with ethanol (B145695) in the presence of a suitable transition metal catalyst. Nickel-catalyzed reactions have also shown promise in the selective synthesis of silyl (B83357) enol ethers, which can be precursors to enol ethers. acs.orgrwth-aachen.de

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of organic molecules, including α,β-unsaturated ketones. nih.govmdpi.comrsc.orgresearchgate.netnih.gov Chiral secondary amines, for example, can catalyze the condensation of aldehydes and ketones through an enamine intermediate, often with high enantioselectivity. In the context of 1-ethoxy-2-methyl-1-penten-3-one synthesis, an organocatalytic approach could be envisioned for the initial aldol condensation step to produce an enantiomerically enriched form of 2-methyl-1-penten-3-one, which could then be converted to the final product.

| Catalytic Approach | Catalyst Example | Potential Application in Synthesis |

| Transition Metal Catalysis | Palladium(II) acetate (B1210297), Copper(I) iodide | Formation of the enol ether C-O bond |

| Organocatalysis | Proline, MacMillan catalysts | Enantioselective aldol condensation |

Flow Chemistry and Continuous Synthesis Techniques for 1-Ethoxy-2-methyl-1-penten-3-one

A plausible continuous flow process for 1-Ethoxy-2-methyl-1-penten-3-one could be envisioned based on the established synthesis of β-alkoxy-α,β-unsaturated ketones. A key precursor, 1-hydroxy-2-methylpent-1-en-3-one (B8639719), can be prepared in a batch or continuous fashion. The subsequent etherification to introduce the ethoxy group is a prime candidate for a flow process.

Hypothetical Continuous Flow Synthesis:

A continuous flow setup could involve pumping a stream of 1-hydroxy-2-methylpent-1-en-3-one dissolved in a suitable solvent, such as a mixture of benzene (B151609) and methanol, through a heated reactor coil. Concurrently, a stream containing an ethoxylating agent, like triethyl orthoformate, and an acid catalyst (e.g., p-toluenesulfonic acid) would be introduced at a T-mixer. The reaction mixture would then pass through the heated coil, where the controlled temperature and residence time would facilitate the etherification. The product stream could then be subjected to in-line purification, for instance, using a packed-bed of a suitable adsorbent to remove the catalyst and any byproducts before collection.

The synthesis of vinyl ethers, a key structural feature of the target molecule, has been successfully demonstrated in continuous flow systems. For instance, the cationic polymerization of isobutyl vinyl ether has been achieved in a tubular reactor, showcasing the feasibility of handling vinyl ether chemistry in a continuous manner rsc.org. Furthermore, processes for the continuous production of other substituted pentenones, like 3-methyl-3-pentene-2-one, have been developed using fixed-bed reactors with solid acid catalysts, highlighting the industrial potential of continuous processing for this class of compounds google.comgoogle.com.

Advantages of a Continuous Approach:

Enhanced Safety: Small reactor volumes in flow systems minimize the risk associated with handling potentially reactive intermediates.

Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to improved selectivity and yield.

Scalability: Scaling up production is achieved by running the system for longer durations or by numbering-up (using multiple reactors in parallel), avoiding the challenges of scaling up batch reactors.

Potential Challenges:

Catalyst Leaching: If a solid-supported catalyst is used, leaching into the product stream can be a concern.

Clogging: The formation of solid byproducts could potentially clog the narrow channels of a flow reactor.

Optimization: Determining the optimal flow rates, temperatures, and catalyst loading requires careful experimentation.

| Parameter | Potential Range | Rationale |

| Reactor Temperature | 50 - 100 °C | To provide sufficient activation energy for etherification without promoting side reactions. |

| Residence Time | 5 - 30 minutes | To allow for complete conversion while minimizing byproduct formation. |

| Catalyst | p-Toluenesulfonic acid, Amberlyst 15 | Solid acid catalysts can simplify downstream purification. |

| Solvent | Toluene, Methanol | To ensure solubility of reactants and facilitate the reaction. |

Chemoenzymatic or Biocatalytic Pathways Towards 1-Ethoxy-2-methyl-1-penten-3-one

Chemoenzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmentally friendly nature. While no specific biocatalytic route for the synthesis of 1-Ethoxy-2-methyl-1-penten-3-one has been reported, analogous enzymatic transformations suggest potential pathways.

A plausible chemoenzymatic approach could involve the enzymatic acylation of a suitable precursor. For instance, if 2-methyl-1-penten-3-ol (B1580522) could be synthesized, a lipase (B570770) could potentially catalyze its acylation to an ester, followed by chemical modification to yield the target enone. However, a more direct and relevant approach would be the enzymatic vinylation of an alcohol.

Biocatalytic Vinylation:

Lipases have been shown to catalyze the transvinylation of alcohols using vinyl acetate or other vinyl esters as the vinyl donor. This suggests a potential route where 2-methyl-1-penten-3-one is first synthesized chemically, and then a subsequent enzymatic step introduces the ethoxy group via a vinyl ether intermediate.

A more innovative biocatalytic approach involves the direct vinylation of phenols using a multi-enzyme cascade system. This process couples phenols with pyruvate (B1213749) to generate para-vinylphenol derivatives, demonstrating the potential of biocatalysis for C-C bond formation and vinylation in a green manner nih.gov. While this specific system is not directly applicable to the synthesis of 1-Ethoxy-2-methyl-1-penten-3-one, it illustrates the power of enzymatic cascades in constructing complex molecules from simple precursors.

Potential Enzymes and Reactions:

| Enzyme Class | Potential Reaction | Substrate(s) | Product |

| Lipase | Transesterification/Transvinylation | 2-methyl-1-penten-3-ol and ethyl vinyl ether | 1-Ethoxy-2-methyl-1-penten-3-ol |

| Ene-reductase | Asymmetric reduction | A suitable α,β-unsaturated ketone precursor | Chiral saturated ketone intermediate |

| Aldolase | Aldol addition | Propanal and 2-butanone | A β-hydroxy ketone precursor |

Challenges and Future Outlook:

The primary challenge in developing a chemoenzymatic route is the identification or engineering of an enzyme with the desired activity and stability for the specific substrates involved. The inherent reactivity of the enone system might also pose a challenge for some enzymes. However, with the advancements in enzyme discovery and protein engineering, it is plausible that a biocatalytic pathway for 1-Ethoxy-2-methyl-1-penten-3-one or its key precursors could be developed in the future, offering a more sustainable and selective synthetic route.

Atom Economy and Green Chemistry Principles in 1-Ethoxy-2-methyl-1-penten-3-one Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Atom economy, a key metric in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

Analysis of a Potential Synthetic Route:

A plausible synthesis of 1-Ethoxy-2-methyl-1-penten-3-one can be based on the synthesis of its methoxy (B1213986) analog, which involves the reaction of 1-hydroxy-2-methylpent-1-en-3-one with an etherifying agent in the presence of an acid catalyst orgsyn.org.

Reaction Scheme (Analogous to Methoxy Derivative Synthesis):

C₆H₁₀O₂ (1-hydroxy-2-methylpent-1-en-3-one) + C₆H₁₄O₃ (Triethyl orthoformate) → C₈H₁₄O₂ (1-Ethoxy-2-methyl-1-penten-3-one) + C₂H₆O (Ethanol) + HCOOC₂H₅ (Ethyl formate)

Atom Economy Calculation:

Molecular Weight of Desired Product (C₈H₁₄O₂): 142.20 g/mol

Molecular Weight of Reactants (C₆H₁₀O₂ + C₆H₁₄O₃): 114.14 g/mol + 148.20 g/mol = 262.34 g/mol

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy = (142.20 / 262.34) x 100 ≈ 54.19%

This calculation indicates that a significant portion of the reactant atoms are not incorporated into the final product, resulting in the formation of byproducts (ethanol and ethyl formate).

Improving Atom Economy and Green Chemistry Profile:

To enhance the greenness of the synthesis, several strategies could be employed:

Alternative Etherification Reagents: The use of diethyl sulfate (B86663) or ethyl iodide would lead to the formation of inorganic salts as byproducts, which can be easier to separate but still contribute to waste. A more atom-economical approach would be the direct addition of ethanol to an appropriate precursor, if a suitable catalytic system could be developed.

Catalyst Choice: Utilizing a heterogeneous, recyclable catalyst, such as an acidic ion-exchange resin, would eliminate the need for a homogeneous catalyst that requires neutralization and separation, thereby reducing waste google.com.

Solvent Selection: Replacing hazardous solvents like benzene with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing the reaction under solvent-free conditions, if feasible, would significantly improve the environmental impact.

Energy Efficiency: Optimizing the reaction temperature and time, potentially through the use of microwave irradiation or flow chemistry, can reduce energy consumption.

Comparison of Synthetic Strategies based on Green Chemistry Principles:

| Synthetic Approach | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures for similar compounds. | Lower atom economy, potential for hazardous solvents and catalysts, challenges in scalability. |

| Continuous Flow Synthesis | Enhanced safety, better process control, easier scalability. | Initial setup costs, potential for clogging. |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymes for the specific transformation may not be readily available, potential for lower reaction rates. |

By prioritizing atom economy and incorporating other green chemistry principles, the synthesis of 1-Ethoxy-2-methyl-1-penten-3-one can be designed to be more sustainable and environmentally responsible.

Reactivity and Transformation of 1 Ethoxy 2 Methyl 1 Penten 3 One

Electrophilic and Nucleophilic Behavior of 1-Ethoxy-2-methyl-1-penten-3-one

1-Ethoxy-2-methyl-1-penten-3-one possesses a polarized electronic structure that makes it susceptible to attack by both electrophiles and nucleophiles. The carbonyl group and the conjugated double bond create an electron-deficient system, making the compound an excellent electrophile, particularly at the carbonyl carbon and the β-carbon of the double bond.

Conversely, the oxygen atom of the ethoxy group can donate electron density into the double bond, making the α-carbon nucleophilic. Furthermore, under basic conditions, the α-protons on the ethyl group of the ketone moiety can be removed to form an enolate, a potent nucleophile. This dual reactivity is the foundation for its role in various addition and condensation reactions.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system (the Michael acceptor). researchgate.net 1-Ethoxy-2-methyl-1-penten-3-one is an archetypal Michael acceptor due to the electron-withdrawing effect of the ketone group, which polarizes the C=C double bond and imparts a partial positive charge on the β-carbon.

The mechanism involves the attack of a soft nucleophile, such as an enolate, an organocuprate, or a thiol, on the β-carbon. This leads to the formation of a new carbon-carbon or carbon-heteroatom bond and generates a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct. rsc.org The presence of the methyl group at the α-position and the ethoxy group at the β-position can influence the reaction's rate and stereochemical outcome through steric and electronic effects.

Table 1: Representative Michael Donors and Expected Products

| Michael Donor (Nucleophile) | Expected Product Structure | Product Class |

|---|---|---|

| Diethyl malonate | Diethyl 2-(1-ethoxy-2-methyl-3-oxopentyl)malonate | 1,5-Dicarbonyl compound |

| Lithium dimethylcuprate | 1-Ethoxy-2,4-dimethyl-1-penten-3-one | Substituted enone |

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. wikipedia.org The electron-deficient double bond in 1-Ethoxy-2-methyl-1-penten-3-one makes it a suitable dienophile for the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgorganic-chemistry.org In a typical Diels-Alder reaction, an electron-rich conjugated diene reacts with an electron-poor alkene (the dienophile) to form a six-membered ring. nih.gov

The ethoxy and ketone functionalities significantly activate the double bond of 1-Ethoxy-2-methyl-1-penten-3-one for this transformation. The reaction is typically concerted, meaning all bonds are formed and broken in a single step, which allows for a high degree of stereochemical control. nih.gov The ethoxy group, being an electron-donating group, and the ketone, an electron-withdrawing group, create a "push-pull" system that enhances the dienophilic character of the alkene. This compound can also participate in other cycloadditions, such as [2+2] cycloadditions under photochemical conditions. rsc.org

Table 2: Potential Diels-Alder Reactions

| Diene | Dienophile | Expected Product |

|---|---|---|

| 1,3-Butadiene | 1-Ethoxy-2-methyl-1-penten-3-one | 4-Ethoxy-1-ethyl-3-methylcyclohex-3-en-1-one |

| Cyclopentadiene | 1-Ethoxy-2-methyl-1-penten-3-one | Bicyclic adduct with endo/exo isomers |

Aldol-type reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.org 1-Ethoxy-2-methyl-1-penten-3-one can participate in these reactions in two distinct ways. First, the carbonyl group can act as an electrophile, reacting with an enolate or other nucleophile in an aldol (B89426) addition. nih.gov This would lead to a β-hydroxy ketone, which might subsequently dehydrate.

Second, under appropriate basic conditions, a proton can be abstracted from the α-carbon of the ethyl group (C-4) to form an enolate. This enolate can then act as a nucleophile, attacking an aldehyde or ketone in a crossed aldol condensation. youtube.com The regioselectivity of enolate formation is controlled, as only the C-4 protons are enolizable. Silyl (B83357) enol ethers, derived from the parent ketone, can also be used in Mukaiyama-type aldol additions, which often proceed under milder conditions with the use of a Lewis acid. wikipedia.orgyoutube.com

Stereoselective Transformations of 1-Ethoxy-2-methyl-1-penten-3-one

The presence of a methyl group at the α-position and the potential to generate new stereocenters during reactions make 1-Ethoxy-2-methyl-1-penten-3-one a valuable substrate for stereoselective synthesis.

Many of the reactions involving 1-Ethoxy-2-methyl-1-penten-3-one can create one or more new stereocenters. For example, in a Michael addition, both the α-carbon of the enolate donor and the β-carbon of the pentenone can become chiral centers. nih.gov The facial selectivity of the nucleophilic attack is influenced by the existing stereochemistry of the reactants and the geometry of the transition state. The presence of the α-methyl group on the pentenone can provide a degree of steric hindrance, directing the incoming nucleophile to the less hindered face of the double bond, thus leading to a diastereoselective outcome. nih.gov Similarly, in aldol condensations, the relative orientation of the enolate and the electrophilic carbonyl group in the transition state determines the stereochemistry (syn or anti) of the resulting β-hydroxy ketone.

Enantioselective transformations can be achieved by using chiral catalysts or auxiliaries. In the context of Michael additions, chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be employed to deliver the nucleophile to one face of the double bond preferentially, resulting in a high enantiomeric excess of one enantiomer. acs.org This approach has been successfully applied to a wide range of α,β-unsaturated ketones.

Similarly, enantioselective Diels-Alder reactions can be facilitated by chiral Lewis acids that coordinate to the carbonyl group of 1-Ethoxy-2-methyl-1-penten-3-one. This coordination lowers the energy of the LUMO of the dienophile and creates a chiral environment, directing the diene to attack from a specific face. sigmaaldrich.com Enantioselective aldol reactions can also be achieved using chiral catalysts or by forming a chiral enolate through the use of a chiral base or auxiliary.

Table 3: Approaches to Stereoselective Transformations

| Reaction Type | Stereochemical Control Method | Potential Outcome |

|---|---|---|

| Michael Addition | Chiral phase-transfer catalyst | Enantioenriched 1,5-dicarbonyl compound |

| Diels-Alder Reaction | Chiral Lewis acid catalyst (e.g., BOX-Cu(II)) | Diastereo- and enantioenriched cyclohexene |

Functional Group Interconversions on 1-Ethoxy-2-methyl-1-penten-3-one

The chemical behavior of 1-Ethoxy-2-methyl-1-penten-3-one is dictated by the interplay of its constituent functional groups: the enol ether, the ketone, and the substituted alkene. This arrangement, specifically a β-alkoxy-α,β-unsaturated ketone, results in a conjugated system with multiple reactive sites, allowing for a diverse range of chemical transformations.

Reactions at the Enol Ether Moiety of 1-Ethoxy-2-methyl-1-penten-3-one

The enol ether functionality in 1-Ethoxy-2-methyl-1-penten-3-one is a key site for reactivity, primarily involving the cleavage of the vinyl C-O bond or participation of the π-bond in cycloaddition reactions.

Hydrolysis: Under acidic aqueous conditions, the enol ether can undergo hydrolysis. This reaction typically proceeds via protonation of the β-carbon, followed by the addition of water to the carbocation formed at the α-carbon, or via protonation of the ether oxygen. Subsequent tautomerization leads to the formation of a β-dicarbonyl compound, in this case, 2-methylpentane-1,3-dione.

Cycloaddition Reactions: The electron-rich double bond of the enol ether system, conjugated with the ketone, makes it a suitable component in various cycloaddition reactions. These reactions are valuable for constructing cyclic and heterocyclic frameworks.

[3+2] Cycloadditions: The molecule can react with 1,3-dipoles, such as nitrones, in [3+2] cycloaddition reactions. The mechanism of such reactions involving fluorinated alkenes has been explored through DFT calculations, revealing a one-step process despite the polar nature of the reactants. nih.gov For 1-Ethoxy-2-methyl-1-penten-3-one, this would lead to the formation of substituted isoxazolidine (B1194047) rings. The regioselectivity of the addition would be influenced by both steric and electronic factors of the substituents on the nitrone and the enone. nih.govresearchgate.net

Diels-Alder Reactions ([4+2] Cycloadditions): As a vinylogous ester, the enol ether system can act as a dienophile in Diels-Alder reactions. The presence of the electron-withdrawing carbonyl group activates the double bond for reaction with electron-rich dienes. The reaction leads to the formation of six-membered rings, and its stereoselectivity is governed by the well-established endo rule. The reactivity can be further enhanced by Lewis acids, which coordinate to the carbonyl oxygen. wikipedia.org

Transformations of the Ketone Functionality in 1-Ethoxy-2-methyl-1-penten-3-one

The ketone functionality, as part of an α,β-unsaturated system, presents two primary sites for nucleophilic attack: the carbonyl carbon (C3) leading to 1,2-addition, and the β-carbon (C1) leading to 1,4-conjugate addition. The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. wikipedia.orgyoutube.com

Reduction of the Carbonyl Group: The selective reduction of the carbonyl group in β-alkoxy-α,β-unsaturated ketones has been a subject of significant investigation. nih.gov The choice of reducing agent determines whether the reaction yields an allylic alcohol (1,2-reduction) or a saturated ketone (1,4-reduction followed by tautomerization).

1,2-Reduction (Formation of Allylic Alcohols): Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) or diisobutylaluminium hydride (DIBAL-H) derivatives can selectively reduce the carbonyl group to a hydroxyl group, preserving the double bond and enol ether moiety to yield 1-ethoxy-2-methyl-1-penten-3-ol. tandfonline.com Diisobutylalkoxyalanes, for instance, have been shown to be effective for this transformation. tandfonline.com

1,4-Reduction (Conjugate Reduction): Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as ammonium (B1175870) formate (B1220265) can lead to the reduction of the carbon-carbon double bond, yielding the saturated ketone, 1-ethoxy-2-methyl-3-pentanone. organic-chemistry.org Manganese(I) pincer complexes have also been developed for the highly chemoselective 1,4-hydrogenation of α,β-unsaturated ketones. acs.org

| Reagent/System | Addition Type | Primary Product |

|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Addition | 1-Ethoxy-2-methyl-1-penten-3-ol |

| Diisobutylalkoxyalanes (DIBAL-OR) | 1,2-Addition | 1-Ethoxy-2-methyl-1-penten-3-ol |

| H₂, Pd/C | 1,4-Addition | 1-Ethoxy-2-methyl-3-pentanone |

| Mn(I) PCNHCP Pincer Complex, H₂ | 1,4-Addition | 1-Ethoxy-2-methyl-3-pentanone |

| Trichlorosilane, Chiral Bisphosphine Dioxide | Asymmetric 1,4-Addition | Chiral 1-Ethoxy-2-methyl-3-pentanone |

Addition of Nucleophiles: The addition of carbon and heteroatom nucleophiles can also proceed via either a 1,2- or 1,4-pathway.

Organometallic Reagents: Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), tend to favor 1,2-addition to the carbonyl carbon. Softer nucleophiles, like organocuprates (R₂CuLi), preferentially undergo 1,4-conjugate addition (Michael addition) to the β-carbon. pressbooks.publibretexts.org The addition of an organocuprate would yield an enolate intermediate, which upon protonation gives a substituted saturated ketone. libretexts.org

Heteroatomic Nucleophiles: Weaker nucleophiles such as amines, thiols, and alcohols typically add in a conjugate fashion (1,4-addition). pressbooks.pubresearchgate.net For example, the addition of a primary amine would result in a β-amino ketone after tautomerization of the enol intermediate. libretexts.org These reactions are often reversible and thermodynamically controlled. libretexts.org

Modifications of the Alkyl and Alkene Substituents of 1-Ethoxy-2-methyl-1-penten-3-one

Reactions can also be directed at the substituents on the main carbon framework.

Reactions at the α-Methyl Group: The α-hydrogens on the methyl group (at C2) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the conjugated system. ncert.nic.in This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This anion can then react with various electrophiles (e.g., alkyl halides) in an alkylation reaction, introducing new substituents at the α-position. This is a fundamental strategy for carbon-carbon bond formation. ncert.nic.in

Reactions of the Alkene Moiety: The carbon-carbon double bond can undergo reactions that are characteristic of alkenes, albeit influenced by the conjugated carbonyl group.

Epoxidation: The double bond can be epoxidized to form an oxirane ring. Asymmetric epoxidation of α,β-unsaturated ketones can be achieved using chiral catalysts, such as rare-earth metal amides combined with chiral prolinols, with tert-butylhydroperoxide (TBHP) as the oxidant. organic-chemistry.org The resulting chiral epoxides are valuable synthetic intermediates. organic-chemistry.org The reaction proceeds via nucleophilic addition of the hydroperoxide, followed by an intramolecular cyclization of the resulting enolate. nih.gov

Peroxidation: Under modified conditions, the enolate intermediate from hydroperoxide addition can be trapped by protonation before it cyclizes, leading to a peroxidation product instead of an epoxide. nih.gov

Mechanistic Investigations of 1-Ethoxy-2-methyl-1-penten-3-one Reactivity

Understanding the reaction mechanisms of β-alkoxy-α,β-unsaturated ketones is crucial for predicting their reactivity and controlling product selectivity. The electrophilicity of the conjugated system and the nature of its excited states are central to these mechanisms.

Mechanism of Nucleophilic Addition: The dual reactivity of the α,β-unsaturated ketone system towards nucleophiles is a result of the delocalization of π-electrons, which renders both the carbonyl carbon and the β-carbon electrophilic. wikipedia.org

Kinetic vs. Thermodynamic Control: Direct (1,2) addition to the carbonyl group is often faster and thus kinetically favored. However, the 1,4-conjugate addition product is typically more stable, making it the thermodynamically favored product. Reactions with strong, non-stabilized nucleophiles (e.g., Grignard reagents) are often irreversible and yield the kinetic 1,2-adduct. Reactions with weaker, stabilized nucleophiles (e.g., enolates, amines) are often reversible, allowing for equilibration to the more stable 1,4-adduct. libretexts.org

Computational Studies: Mechanistic studies of Michael additions with thiol-containing compounds have shown that substituents significantly influence the reaction barrier. Methyl substituents at the α- or β-position can decrease the reactivity of the α,β-unsaturated moiety. nih.gov The conformation of the enone (s-cis vs. s-trans) also plays a critical role, with the s-cis conformation often leading to higher reactivity. nih.gov The electrophilicity of cyclic enones has been quantified using the Mayr-Patz equation, providing a scale to predict reaction rates with various nucleophiles. rsc.orgrsc.org

Photochemical Reactivity: The photochemistry of α,β-unsaturated ketones is rich and complex, involving transitions to excited electronic states that lead to unique isomerizations, cycloadditions, and rearrangements. magadhmahilacollege.org

Excited States: Upon absorption of UV light, the molecule is promoted to an excited state. The n→π* transition is often the lowest energy transition and is primarily responsible for the photochemical behavior, leading to a triplet excited state (T₁) through efficient intersystem crossing. magadhmahilacollege.orgnih.gov

Photoisomerization: A common and rapid photochemical reaction is E/Z (cis-trans) isomerization around the double bond, which typically proceeds through the triplet π-π* state. magadhmahilacollege.org

Photochemical Cycloadditions: From the triplet excited state, the enone can undergo [2+2] photocycloaddition reactions with other alkenes to form cyclobutane (B1203170) rings. Dimerization can also occur where two molecules of the enone react with each other. magadhmahilacollege.org

Photoenolization and Deconjugation: In the presence of a mild base, some α,β-unsaturated ketones can undergo UV light-induced deconjugation. This process is believed to occur via photoenolization to form a dienol intermediate, which then reketonizes via a base-catalyzed proton transfer to yield a β,γ-unsaturated ketone. rsc.org

Spectroscopic Analysis and Structural Elucidation Advanced Methodologies for 1 Ethoxy 2 Methyl 1 Penten 3 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of 1-Ethoxy-2-methyl-1-penten-3-one

NMR spectroscopy stands as a powerful tool for elucidating the intricate three-dimensional structure and dynamic behavior of organic molecules in solution. For 1-Ethoxy-2-methyl-1-penten-3-one and its analogs, advanced NMR techniques provide invaluable insights into their conformation and the electronic interplay of their functional groups.

Two-dimensional (2D) NMR spectroscopy provides a deeper understanding of molecular structure by correlating different nuclei through bonds or space. These techniques are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex derivatives of 1-Ethoxy-2-methyl-1-penten-3-one. slideshare.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a derivative of 1-Ethoxy-2-methyl-1-penten-3-one, COSY would reveal correlations between the vinylic proton and the protons of the ethoxy and methyl groups, helping to piece together the carbon skeleton's proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It provides a direct link between the ¹H and ¹³C spectra, definitively assigning which proton is attached to which carbon. sdsu.edu For instance, the vinylic proton signal would show a cross-peak with the signal of the vinylic carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. In the context of 1-Ethoxy-2-methyl-1-penten-3-one derivatives, HMBC can show correlations from the methyl protons to the vinylic carbon and the carbonyl carbon, confirming their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is crucial for determining stereochemistry and conformation. For 1-Ethoxy-2-methyl-1-penten-3-one, NOESY can help establish the E/Z configuration of the double bond by observing spatial proximities between the ethoxy group protons and the methyl group protons.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances in complex derivatives, a critical step in their structural elucidation. mdpi.com

Table 1: Application of 2D NMR Techniques for Structural Elucidation

| 2D NMR Technique | Information Gained | Example Application for 1-Ethoxy-2-methyl-1-penten-3-one Derivatives |

| COSY | ¹H-¹H correlations through bonds | Identifying coupled protons in the ethyl and methyl groups. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigning specific proton signals to their corresponding carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the connectivity of the carbonyl group and other quaternary carbons. |

| NOESY | ¹H-¹H correlations through space | Determining the stereochemistry (E/Z isomerism) of the double bond. |

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and properties of materials in their solid form. For 1-Ethoxy-2-methyl-1-penten-3-one, ssNMR could be particularly useful for studying its crystalline form, polymorphism, and interactions in solid dispersions. nih.gov

By analyzing the chemical shift anisotropies and dipolar couplings that are averaged out in solution, ssNMR can provide detailed information about the local environment of each nucleus. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C, providing a detailed picture of the carbon framework in the solid state. nih.gov This can be crucial for understanding intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in a crystal lattice.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring of 1-Ethoxy-2-methyl-1-penten-3-one

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is particularly valuable when analyzing adducts of 1-Ethoxy-2-methyl-1-penten-3-one, which may be formed during chemical reactions or biological processes. nih.gov By comparing the experimentally determined exact mass to the calculated masses of possible elemental formulas, the precise chemical makeup of an unknown adduct can be established.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This technique is invaluable for elucidating fragmentation pathways and gaining mechanistic insights into chemical reactions. nih.gov

For 1-Ethoxy-2-methyl-1-penten-3-one, which belongs to the class of α,β-unsaturated ketones, characteristic fragmentation patterns can be expected. researchgate.net Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orglibretexts.org The fragmentation of α,β-unsaturated ketones can also involve losses of neutral molecules. researchgate.net By studying the MS/MS spectra of 1-Ethoxy-2-methyl-1-penten-3-one and its reaction products, one can deduce the structure of the parent molecule and understand the underlying reaction mechanisms.

Table 2: Common Fragmentation Pathways in Mass Spectrometry of Ketones

| Fragmentation Type | Description | Potential Fragment Ions for 1-Ethoxy-2-methyl-1-penten-3-one |

| α-Cleavage | Cleavage of a C-C bond adjacent to the carbonyl group. libretexts.org | Loss of an ethyl group or a methylvinyl group. |

| McLafferty Rearrangement | Hydrogen transfer from a γ-carbon followed by β-cleavage. libretexts.org | Formation of a neutral enol and a charged alkene. |

| Loss of Alkoxy Group | Cleavage of the ether linkage. libretexts.org | Loss of an ethoxy radical. |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomerism Studies of 1-Ethoxy-2-methyl-1-penten-3-one

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the chemical environment of functional groups and are therefore excellent for studying phenomena like hydrogen bonding and tautomerism.

For β-alkoxyvinyl ketones like 1-Ethoxy-2-methyl-1-penten-3-one, the positions of the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations in the IR and Raman spectra are particularly informative. nih.gov The presence of conjugation in the α,β-unsaturated system lowers the frequency of the C=O stretching vibration compared to a saturated ketone. libretexts.orgopenstax.org

Solvent studies using IR spectroscopy can reveal the extent of solute-solvent interactions. nih.govnih.gov For instance, in hydrogen-bond-donating solvents, the C=O stretching frequency would be expected to shift to lower wavenumbers due to hydrogen bonding with the carbonyl oxygen.

Furthermore, these compounds can potentially exist in tautomeric forms, such as the keto-enol equilibrium. samacheerkalvi.guru Vibrational spectroscopy can be used to detect the presence of different tautomers by observing characteristic vibrational bands for each form. The relative intensities of these bands can provide information about the equilibrium position.

Table 3: Characteristic Infrared Absorption Frequencies for α,β-Unsaturated Ketones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| C=O | Stretching | 1665-1685 | Lower frequency due to conjugation. openstax.org |

| C=C | Stretching | ~1600-1640 | |

| C-O | Stretching (Ether) | ~1050-1250 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of 1-Ethoxy-2-methyl-1-penten-3-one Cocrystals or Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical technique would be invaluable in elucidating the absolute stereochemistry and understanding the supramolecular architecture of cocrystals or derivatives of 1-Ethoxy-2-methyl-1-penten-3-one.

Hypothetical Application to a Chiral Derivative:

Should a chiral derivative of 1-Ethoxy-2-methyl-1-penten-3-one be synthesized and crystallized, single-crystal X-ray diffraction would be the gold standard for determining its absolute configuration. The process would involve:

Crystal Growth: Growing a single crystal of the derivative of sufficient size and quality.

Data Collection: Mounting the crystal on a goniometer within an X-ray diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then solved to locate the positions of the atoms in the crystal lattice. For determining absolute stereochemistry, the anomalous dispersion effect of the X-rays by the atoms is utilized, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The Flack parameter is a critical value obtained during the refinement process that indicates the correctness of the assigned absolute stereochemistry.

Analysis of Crystal Packing:

A detailed crystallographic study would also reveal the intricate details of the crystal packing, which is the arrangement of molecules in the crystal lattice. This analysis provides insights into the intermolecular forces that govern the solid-state structure, such as:

Hydrogen Bonding: Although 1-Ethoxy-2-methyl-1-penten-3-one itself is not a strong hydrogen bond donor, its derivatives or cocrystals with other molecules could exhibit a range of hydrogen bonding interactions.

π-π Stacking: In derivatives containing aromatic rings, π-π stacking interactions could be a significant feature of the crystal packing.

The data obtained from such an analysis would be crucial for understanding the physical properties of the solid material, including its melting point, solubility, and stability.

Illustrative Data Tables (Hypothetical):

In the absence of experimental data for 1-Ethoxy-2-methyl-1-penten-3-one, the following tables illustrate the type of information that would be generated from a successful X-ray crystallographic study of a hypothetical derivative.

Table 1: Hypothetical Crystallographic Data for a Derivative of 1-Ethoxy-2-methyl-1-penten-3-one

| Parameter | Value (Hypothetical) |

| Chemical Formula | CHON |

| Formula Weight | 274.32 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 16.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 1423.4(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.281 |

| Absorption Coeff. (mm⁻¹) | 0.092 |

| F(000) | 584 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 9876 |

| Independent reflections | 3210 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

| Absolute structure parameter | 0.02(4) |

Table 2: Hypothetical Selected Bond Lengths and Angles for a Derivative of 1-Ethoxy-2-methyl-1-penten-3-one

| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |

| C1=C2 | 1.345(3) |

| C2-C3 | 1.478(4) |

| C3=O1 | 1.215(3) |

| C1-O2 | 1.362(3) |

| O2-C4 | 1.438(4) |

| C2-C(methyl) | 1.501(4) |

| Angle | (°) |

| C1-C2-C3 | 121.5(2) |

| C2-C3-O1 | 119.8(2) |

| C1-O2-C4 | 117.3(2) |

Until experimental crystallographic data for 1-Ethoxy-2-methyl-1-penten-3-one or its direct derivatives becomes available, a definitive analysis of its solid-state structure, absolute stereochemistry, and crystal packing remains an area for future research.

Computational Chemistry and Theoretical Studies of 1 Ethoxy 2 Methyl 1 Penten 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors of 1-Ethoxy-2-methyl-1-penten-3-one

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. For 1-Ethoxy-2-methyl-1-penten-3-one, a compound featuring a conjugated enone system, an electron-donating ethoxy group, and a methyl substituent, these calculations provide a quantitative basis for understanding its chemical behavior. Methods like Density Functional Theory (DFT) are employed to determine molecular geometries, orbital energies, and electron distribution.

From these calculations, various reactivity descriptors can be derived. The electronic chemical potential, hardness, and the global electrophilicity index help in classifying the molecule's reactivity profile. Given its structure as an α,β-unsaturated ketone, 1-Ethoxy-2-methyl-1-penten-3-one is expected to exhibit electrophilic character, particularly at the β-carbon, making it susceptible to nucleophilic attack in reactions like Michael additions.

Frontier Molecular Orbital (FMO) Analysis of 1-Ethoxy-2-methyl-1-penten-3-one

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn

For 1-Ethoxy-2-methyl-1-penten-3-one, the HOMO is anticipated to be distributed over the C=C π-bond and the lone pairs of the ethoxy oxygen, reflecting the molecule's potential nucleophilic sites. The LUMO, conversely, is expected to be a π* antibonding orbital delocalized across the C=C-C=O conjugated system. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-donating ethoxy group raises the HOMO energy, while the electron-withdrawing carbonyl group lowers the LUMO energy, collectively reducing the gap and enhancing reactivity compared to non-conjugated analogues.

Table 1: Hypothetical Frontier Molecular Orbital Properties of 1-Ethoxy-2-methyl-1-penten-3-one

| Orbital | Predicted Energy (eV) | Primary Atomic Contributions | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 | C1, C2, Ethoxy Oxygen | Nucleophilic character, site of oxidation |

| LUMO | -2.1 | C1, C2, C3, Carbonyl Oxygen | Electrophilic character, site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions in 1-Ethoxy-2-methyl-1-penten-3-one

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, corresponding to a classical Lewis structure. q-chem.comwisc.edu This method is invaluable for quantifying intramolecular interactions, such as hyperconjugation and delocalization. dergipark.org.tr

Table 2: Predicted Major NBO Donor-Acceptor Interactions in 1-Ethoxy-2-methyl-1-penten-3-one

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) | Description |

|---|---|---|---|

| LP (O-ethoxy) | π* (C1=C2) | High | Delocalization of oxygen lone pair into the π-system |

| σ (C-H, methyl) | π* (C1=C2) | Moderate | C-H hyperconjugation stabilizing the double bond |

Reaction Mechanism Elucidation using Computational Methods for 1-Ethoxy-2-methyl-1-penten-3-one Transformations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For transformations involving 1-Ethoxy-2-methyl-1-penten-3-one, such as Michael additions or cycloadditions, computational methods can map out the entire reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive potential energy surface can be constructed.

This approach allows for the determination of activation barriers, which are directly related to reaction rates, and the relative stability of intermediates and products. For example, in a conjugate addition reaction, calculations can predict whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed regioselectivity and stereoselectivity. researchgate.net

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations for 1-Ethoxy-2-methyl-1-penten-3-one Reactions

Identifying the transition state (TS) is crucial for understanding a reaction's mechanism. A transition state is a first-order saddle point on the potential energy surface, and computational algorithms are used to locate its geometry. Once a TS is found, frequency calculations are performed to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uni-muenchen.de

To verify that a located transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.de The IRC path is the minimum energy pathway that leads downhill from the transition state to the reactant and product valleys on the potential energy surface. For a Michael addition to 1-Ethoxy-2-methyl-1-penten-3-one, an IRC calculation would start at the transition state of the nucleophile's attack on the β-carbon and trace the path back to the separated reactants and forward to the enolate intermediate.

Molecular Dynamics Simulations for Conformational Space Exploration of 1-Ethoxy-2-methyl-1-penten-3-one in Solution

While quantum chemical calculations typically focus on static, gas-phase structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, often in a solvent environment. youtube.com An MD simulation solves Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational space.

For 1-Ethoxy-2-methyl-1-penten-3-one, MD simulations in a solvent like water or ethanol (B145695) would reveal the preferred conformations and the flexibility of the molecule. Key aspects to study would include the rotation around the C-O bonds of the ethoxy group and the C-C single bonds. This provides insight into the molecule's average structure in solution, the influence of the solvent on its conformation, and the accessibility of different reactive sites, which can differ from the minimum energy conformation in the gas phase.

Prediction of Spectroscopic Parameters for 1-Ethoxy-2-methyl-1-penten-3-one through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data. For 1-Ethoxy-2-methyl-1-penten-3-one, key spectroscopic parameters can be calculated with a high degree of accuracy.

Calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By comparing these computed spectra with experimental data, a detailed assignment of the observed signals can be made. For instance, the calculated IR spectrum would show characteristic stretching frequencies for the C=O (carbonyl) and C=C (alkene) bonds within the conjugated system. Discrepancies between calculated and experimental values can often be resolved by including solvent effects in the computational model.

Table 3: Comparison of Typical Experimental and Hypothetical Calculated Spectroscopic Data for 1-Ethoxy-2-methyl-1-penten-3-one

| Spectroscopic Data | Functional Group | Typical Experimental Value | Hypothetical Calculated Value (DFT) |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O Stretch | 1680 - 1700 | 1695 |

| C=C Stretch | 1620 - 1640 | 1630 | |

| ¹³C NMR Shift (ppm) | C=O (Ketone) | ~200 | 199.5 |

| C1 (Ethoxy-substituted) | ~160 | 161.2 |

Applications of 1 Ethoxy 2 Methyl 1 Penten 3 One in Advanced Chemical Synthesis and Materials Science

1-Ethoxy-2-methyl-1-penten-3-one as a Building Block in Complex Organic Molecule Synthesis

As a multifunctional building block, 1-ethoxy-2-methyl-1-penten-3-one serves as a starting point for the construction of more elaborate molecular architectures. The conjugated enone framework is susceptible to a variety of reactions, including Michael additions and cycloadditions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Heterocyclic compounds are central to medicinal chemistry and chemical biology. The enone moiety of 1-ethoxy-2-methyl-1-penten-3-one is an ideal electrophilic partner for reactions with binucleophiles to construct various heterocyclic rings.

A primary application is in the synthesis of pyrimidines. The general synthesis involves the reaction of an α,β-unsaturated ketone with a 1,3-binucleophilic agent, such as guanidine (B92328) or urea. nih.gov The reaction mechanism proceeds through an initial 1,4-addition (Michael addition) of the binucleophile to the enone system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine (B1678525) ring. nih.gov Using 1-ethoxy-2-methyl-1-penten-3-one in this sequence allows for the synthesis of pyrimidines with specific substitution patterns dictated by the starting material.

Similarly, pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazine (B178648). youtube.com The 1,3-dicarbonyl precursor can be readily accessed from 1-ethoxy-2-methyl-1-penten-3-one. The reaction involves the condensation of hydrazine with the dicarbonyl compound, leading to cyclization and the formation of the pyrazole (B372694) ring. organic-chemistry.org One-pot methods have been developed where the 1,3-diketone is formed in situ from a ketone and an acid chloride, and then immediately reacted with hydrazine to produce highly substituted pyrazoles. organic-chemistry.org

Table 1: Heterocyclic Synthesis Pathways Involving Enone Substrates

| Heterocycle | Reagents | Key Reaction Steps |

|---|---|---|

| Pyrimidines | Guanidine, Urea, or Thiourea | 1. 1,4-Michael Addition to enone. 2. Intramolecular cyclization. 3. Dehydration. nih.gov |

| Pyrazoles | Hydrazine | 1. Formation of 1,3-dicarbonyl precursor. 2. Cyclocondensation with hydrazine. youtube.comorganic-chemistry.org |

The enone motif is a common feature in a vast number of biologically active natural products, making enone-containing molecules like 1-ethoxy-2-methyl-1-penten-3-one strategically important intermediates in total synthesis. uic.edu Their ability to undergo predictable and stereocontrolled transformations is crucial for building complex molecular scaffolds.

A pertinent example is the synthesis of antiproliferative steroidal pyrimidines. nih.gov In a documented pathway, a steroidal α,β-unsaturated ketone, derived from commercially available pregnenolone (B344588) acetate (B1210297), serves as the key intermediate. nih.gov This enone undergoes a cycloaddition reaction with binucleophiles like guanidine, urea, or thiourea. The process involves refluxing the steroidal enone with the respective binucleophile in an alcoholic solution of potassium hydroxide (B78521) to yield the fused pyrimidine steroids. nih.gov These resulting compounds have shown significant antiproliferative activity against human tumor cell lines. nih.gov This synthetic strategy highlights how a molecule with the functional group arrangement of 1-ethoxy-2-methyl-1-penten-3-one can be pivotal in the synthesis of complex, biologically active molecules.

Role of 1-Ethoxy-2-methyl-1-penten-3-one in Polymer Chemistry and Material Science

The vinyl ketone structure of 1-ethoxy-2-methyl-1-penten-3-one makes it a suitable candidate for polymerization reactions and the creation of functional materials.

As a substituted vinyl ketone, 1-ethoxy-2-methyl-1-penten-3-one can act as a monomer in polymerization reactions. Controlled radical polymerization techniques are particularly effective for vinyl ketone monomers. Photoinduced Electron Transfer–Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization, using an organic photoredox catalyst like Eosin Y and visible light, has been successfully applied to polymerize various vinyl ketones. rsc.orgrsc.org

This method overcomes challenges associated with other techniques, such as the competing coordination between the monomer and copper catalysts in Atom Transfer Radical Polymerization (ATRP). rsc.org The PET-RAFT process allows for the synthesis of well-defined poly(vinyl ketones) with predictable molecular weights and low dispersities. acs.org Furthermore, the high fidelity of the chain-end allows for successful chain extension, enabling the creation of novel diblock copolymers. rsc.orgrsc.org

Table 2: Polymerization of Vinyl Ketone Monomers

| Polymerization Technique | Key Features | Resulting Polymer Characteristics |

|---|---|---|

| PET-RAFT | Visible light, organic photoredox catalyst (e.g., Eosin Y) | Well-defined polymers, low dispersities, high chain-end fidelity, suitable for block copolymers. rsc.orgrsc.org |

| ATRP | Challenging due to competing coordination of monomer with copper catalyst. rsc.org | Not generally applicable. |

| NMP | Can suffer from deleterious side reactions. rsc.org | Limited success. |

The polymers derived from 1-ethoxy-2-methyl-1-penten-3-one possess unique properties that make them suitable as specialty or functional materials. A key property of poly(vinyl ketones) is their ability to photodegrade upon exposure to UV light. acs.orgmdpi.com This characteristic can be exploited in materials science; for instance, nanostructured films have been prepared from diblock copolymers where one of the blocks is a photodegradable poly(vinyl ketone). acs.org Selective removal of this block via irradiation creates well-defined nanoscale patterns.

Additionally, the polymerization of chiral α,β-unsaturated ketone monomers can lead to the formation of optically active helical polymers. researchgate.net These polymers can exhibit exceptionally high specific optical rotations, making them promising for applications in chiral recognition and separation technologies. researchgate.net The ketone functional group within the polymer chain also serves as a versatile handle for post-polymerization modification, allowing for the conjugation of various molecules to create functional polymer scaffolds. nih.gov

1-Ethoxy-2-methyl-1-penten-3-one in Ligand Design and Coordination Chemistry

The structure of 1-ethoxy-2-methyl-1-penten-3-one is well-suited for its use as a ligand in coordination chemistry. The carbonyl oxygen possesses lone pairs of electrons that can be donated to a metal center, acting as a Lewis base. purdue.edu The presence of the conjugated π-system can influence the electronic properties of the resulting metal complex.

α,β-Unsaturated carbonyls are known to be effective ligands for low-valent transition metals. wikipedia.org They can coordinate to a metal center in two primary modes: a σ-type, η1-O-bonded fashion, which is more common for Lewis-acidic metals, or a π-type, η2-C,O-bonded fashion, observed with electron-rich metal centers. wikipedia.org The latter mode is analogous to how alkenes bind to metals. The formation of these complexes is fundamental to many catalytic processes. For example, the coordination of an enone to a Lewis acid activates it for Diels-Alder reactions. wikipedia.org The stability and reactivity of these complexes have been studied, including thermochemical analyses of (enone)iron tricarbonyl complexes, confirming their role in organometallic chemistry. acs.org Therefore, 1-ethoxy-2-methyl-1-penten-3-one can be directly employed as a ligand or serve as a scaffold for designing more complex ligands for various catalytic applications.

Environmental and Sustainable Chemistry Perspectives on 1 Ethoxy 2 Methyl 1 Penten 3 One

Green Chemistry Principles in the Production and Utilization of 1-Ethoxy-2-methyl-1-penten-3-one

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of 1-Ethoxy-2-methyl-1-penten-3-one can be assessed against these principles to identify areas for improvement and to develop more sustainable manufacturing routes. Key considerations include atom economy, the use of catalysts, and the choice of solvents and reaction conditions.

Traditional synthesis routes for α,β-unsaturated ketones and enol ethers often involve multi-step processes that may generate significant waste. For instance, a common approach to synthesizing similar α,β-unsaturated ketones is through aldol (B89426) condensation reactions, which can have limitations regarding selectivity and may require stringent purification methods.

More contemporary and greener approaches focus on improving the efficiency and reducing the environmental footprint of these syntheses. The following table summarizes potential synthetic methods for 1-Ethoxy-2-methyl-1-penten-3-one and related compounds, with a view towards green chemistry principles.

| Green Chemistry Principle | Application in Synthesis of 1-Ethoxy-2-methyl-1-penten-3-one and Related Compounds | Research Findings |

| Catalysis | The use of catalytic rather than stoichiometric reagents can significantly reduce waste. For the synthesis of α,β-unsaturated ketones, various catalysts can be employed to improve reaction efficiency. Specialty catalysts can accelerate chemical reactions, making processes more efficient and reducing the amount of raw material needed, which in turn decreases waste generation. gspchem.com | The development of acid-catalyzed vinyl ether hydrolysis methods has enabled the efficient synthesis of α,β-unsaturated ketones. Iron catalysis has been explored for the dicarbofunctionalization of enol silyl (B83357) ethers, representing a sustainable approach to creating complex molecules. rsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. One-pot synthesis procedures for α,β-unsaturated ketones from various ketones by dehydrogenation have been developed to improve atom economy. scispace.com | A one-pot procedure for converting various ketones into α,β-unsaturated ketones in very good yields under mild conditions has been reported, proceeding via treatment of lithium enolates with N-tert-butyl phenylsulfinimidoyl chloride. scispace.com |

| Safer Solvents and Auxiliaries | The use of hazardous solvents and separation agents should be minimized or avoided. Research into solvent-free or more environmentally benign solvent systems is a key area of green chemistry. | While some methods may use solvents like dichloromethane, alternative and greener solvents are continually being explored in organic synthesis. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. Microwave-assisted synthesis and reactions at lower temperatures contribute to this goal. | A method for the synthesis of α,β-unsaturated ketones operates efficiently at –78 °C, making it suitable for complex molecules with labile functional groups. scispace.com |

| Use of Renewable Feedstocks | While not yet widely reported for this specific compound, a future direction in green chemistry would be to source starting materials from renewable biomass rather than petrochemical feedstocks. | The specialty chemicals industry is exploring the use of sustainable feedstocks, such as corn or palm, as alternative energy sources. theenvironmentalblog.org |

The utilization of 1-Ethoxy-2-methyl-1-penten-3-one as a building block in organic synthesis also has green chemistry implications. Its efficient incorporation into more complex molecules with minimal side products is a key aspect of sustainable chemical design.

Lifecycle Assessment Considerations for 1-Ethoxy-2-methyl-1-penten-3-one

A comprehensive lifecycle assessment (LCA) for 1-Ethoxy-2-methyl-1-penten-3-one, a specialty chemical, would evaluate its environmental impact from raw material extraction ("cradle") to its final disposal or recycling ("grave"). While a specific LCA for this compound is not publicly available, general principles and findings from LCAs of other fine and specialty chemicals can provide a framework for the key considerations. scispace.comresearchgate.netethz.chepa.govethz.ch

The production of specialty chemicals is often associated with a higher environmental impact on a per-kilogram basis compared to bulk chemicals due to more complex and energy-intensive synthesis and purification processes. researchgate.netethz.chepa.gov

Key Stages and Environmental Hotspots in the Lifecycle of a Specialty Chemical like 1-Ethoxy-2-methyl-1-penten-3-one:

| Lifecycle Stage | Key Considerations | Potential Environmental Impacts |

| Raw Material Acquisition | Sourcing of precursors (e.g., diethyl ketone, formaldehyde, ethanol). Origin and production methods of these starting materials. | Depletion of non-renewable resources, energy consumption, and emissions associated with the production of precursor chemicals. |

| Manufacturing | Energy consumption (heating, cooling, distillation), solvent use and recovery, waste generation (by-products, catalyst residues), and emissions to air and water. theenvironmentalblog.orgwilcoprime.com | High energy demand contributes to greenhouse gas emissions. engieimpact.com Solvents and other process chemicals can lead to volatile organic compound (VOC) emissions and contaminated wastewater streams. |

| Transportation and Distribution | Energy used for transporting raw materials and the final product. Potential for accidental spills or releases. | Fuel consumption and associated emissions. Environmental contamination in case of accidents. |

| Use Phase | The compound is used as an intermediate in further chemical syntheses. The efficiency of its conversion and the nature of the final product are important factors. | The environmental impact during this phase is largely dependent on the specific application and the subsequent lifecycle of the product it is used to create. |

| End-of-Life | Fate of the compound in industrial waste streams. Potential for recycling of solvents or catalysts. Degradation, persistence, and potential toxicity of any residues. | Contamination of soil and water if not properly managed. Potential for bioaccumulation if the compound is persistent. |

Degradation Pathways of 1-Ethoxy-2-methyl-1-penten-3-one in Model Chemical Systems

The environmental fate of 1-Ethoxy-2-methyl-1-penten-3-one is determined by its susceptibility to various degradation processes. As a molecule containing both an enol ether and an α,β-unsaturated ketone functional group, its degradation can be predicted to occur through several pathways, primarily hydrolysis, photodegradation, and biodegradation.

Hydrolysis: The enol ether linkage is known to be susceptible to hydrolysis, particularly under acidic conditions. wikipedia.org The acid-catalyzed hydrolysis of an enol ether typically involves protonation of the β-carbon, followed by the attack of water to form a hemiacetal, which then breaks down to a ketone and an alcohol.

Predicted Hydrolysis Products: In the case of 1-Ethoxy-2-methyl-1-penten-3-one, hydrolysis would likely yield 2-methylpentane-1,3-dione and ethanol (B145695).

Photodegradation: The presence of the α,β-unsaturated ketone chromophore suggests that 1-Ethoxy-2-methyl-1-penten-3-one could undergo photodegradation upon exposure to sunlight. α,β-Unsaturated ketones can undergo a variety of photochemical reactions, including isomerization, cyclization, and fragmentation. rsc.org The atmospheric oxidation of α,β-unsaturated ketones is primarily initiated by reaction with hydroxyl (OH) radicals. copernicus.org

Predicted Photodegradation Products: The specific products would depend on the environmental conditions (e.g., presence of oxygen, other reactive species). Photochemical deconjugation is a known reaction for α,β-unsaturated ketones. rsc.org Oxidation by OH radicals could lead to the formation of smaller, more oxygenated compounds such as aldehydes, ketones, and organic acids. copernicus.org

Biodegradation: The biodegradability of 1-Ethoxy-2-methyl-1-penten-3-one is an important factor in its environmental persistence. The α,β-unsaturated ketone moiety is a known substrate for certain enzymes. For example, some microorganisms can utilize enzymes like ene-reductases to reduce the carbon-carbon double bond of α,β-unsaturated carbonyl compounds. rsc.org The degradation of raspberry ketone, a structurally related compound, has been studied in fungi, showing that it can be metabolized to smaller aromatic compounds. acs.org

Potential Biodegradation Steps: A likely initial step in the biodegradation of 1-Ethoxy-2-methyl-1-penten-3-one would be the enzymatic reduction of the double bond, followed by further oxidation or cleavage of the carbon skeleton. The ether linkage may also be subject to enzymatic cleavage.

The following table summarizes the likely degradation pathways and products for 1-Ethoxy-2-methyl-1-penten-3-one in model chemical systems.

| Degradation Pathway | Key Reactants/Conditions | Predicted Primary Products |

| Acid-Catalyzed Hydrolysis | Water, Acid (H+) | 2-Methylpentane-1,3-dione, Ethanol |

| Atmospheric Oxidation | Hydroxyl Radicals (OH) | Smaller aldehydes, ketones, and organic acids |

| Photochemical Deconjugation | UV light, Mild base | β,γ-Unsaturated ketone isomer |

| Enzymatic Reduction | Ene-reductases (microorganisms) | 1-Ethoxy-2-methyl-3-pentanone |

It is important to note that the actual environmental fate of 1-Ethoxy-2-methyl-1-penten-3-one will be a complex interplay of these and other processes, influenced by specific environmental conditions such as pH, temperature, light intensity, and the presence of microbial communities. Furthermore, α,β-unsaturated carbonyl compounds have been shown to interact with biological molecules, which could influence their environmental toxicology. nih.gov

Future Outlook and Emerging Research Avenues for 1 Ethoxy 2 Methyl 1 Penten 3 One

Integration of 1-Ethoxy-2-methyl-1-penten-3-one into Automated Synthesis Platforms

The advent of automated synthesis platforms is revolutionizing the field of organic chemistry, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. The incorporation of 1-Ethoxy-2-methyl-1-penten-3-one into such systems presents a promising opportunity to accelerate the discovery of its novel applications. Automated platforms could be employed to systematically explore its reactivity with a vast array of nucleophiles, electrophiles, and catalysts, under a wide range of conditions. This approach would not only optimize known transformations but also facilitate the discovery of entirely new reactions and products.

Potential Research Directions in Automated Synthesis:

| Research Area | Objective | Potential Outcome |

| High-Throughput Reaction Screening | To rapidly identify optimal conditions for known reactions of 1-Ethoxy-2-methyl-1-penten-3-one. | Increased yields, reduced reaction times, and improved selectivity. |

| Novel Reactivity Discovery | To explore the reaction of 1-Ethoxy-2-methyl-1-penten-3-one with diverse and unconventional reagents. | Identification of new synthetic methodologies and novel molecular scaffolds. |

| Library Synthesis | To generate a library of derivatives based on the 1-Ethoxy-2-methyl-1-penten-3-one scaffold. | Facilitation of drug discovery and materials science research through the availability of a diverse set of related compounds. |

Exploration of Bio-inspired Transformations Involving 1-Ethoxy-2-methyl-1-penten-3-one

Nature often provides elegant and efficient solutions to complex chemical transformations. The field of bio-inspired catalysis seeks to mimic these natural processes to develop novel and sustainable synthetic methods. The α,β-unsaturated ketone motif present in 1-Ethoxy-2-methyl-1-penten-3-one is a common feature in many biologically active molecules and a substrate for various enzymatic reactions. Future research could focus on utilizing enzymes or developing synthetic catalysts that mimic enzymatic activity to perform selective transformations on this compound. This could include asymmetric reductions, conjugate additions, and cycloadditions, leading to the synthesis of chiral molecules with high enantiomeric purity.

Potential for 1-Ethoxy-2-methyl-1-penten-3-one in Advanced Catalytic Cycles

The development of novel catalytic cycles is a cornerstone of modern organic synthesis. The reactivity of the carbon-carbon double bond and the carbonyl group in 1-Ethoxy-2-methyl-1-penten-3-one makes it an attractive substrate for a variety of advanced catalytic processes. For instance, it could serve as a key building block in catalytic cascade reactions, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity. Furthermore, its electron-deficient nature makes it a suitable partner in various transition-metal-catalyzed cross-coupling and cycloaddition reactions.

Examples of Potential Advanced Catalytic Applications:

| Catalytic Process | Potential Transformation | Significance |

| Asymmetric Hydrogenation | Selective reduction of the C=C double bond to produce chiral saturated ketones. | Access to enantiomerically pure building blocks for pharmaceuticals and fine chemicals. |

| Catalytic Annulation Reactions | Reaction with bifunctional reagents to construct carbocyclic and heterocyclic rings. | Efficient synthesis of complex molecular architectures. |

| C-H Activation/Functionalization | Direct functionalization of the methyl or ethyl groups through catalytic C-H bond activation. | More atom-economical and step-efficient synthetic routes. |

Machine Learning and AI Applications in Predicting 1-Ethoxy-2-methyl-1-penten-3-one Reactivity